3-Amino-4-formyl-2-(2-oxo-2-phenylethyl)cyclopent-3-ene-1,1,2-tricarbonitrile
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Overview
Description
3-Amino-4-formyl-2-(2-oxo-2-phenylethyl)cyclopent-3-ene-1,1,2-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, formyl, oxo, phenylethyl, and tricarbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-formyl-2-(2-oxo-2-phenylethyl)cyclopent-3-ene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental regulations are met, and implementing efficient purification techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-formyl-2-(2-oxo-2-phenylethyl)cyclopent-3-ene-1,1,2-tricarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of the oxo group results in a hydroxyl derivative.
Scientific Research Applications
3-Amino-4-formyl-2-(2-oxo-2-phenylethyl)cyclopent-3-ene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-formyl-2-(2-oxo-2-phenylethyl)cyclopent-3-ene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-formyl-2-(2-oxo-2-phenylethyl)cyclopent-3-ene-1,1,2-tricarbonitrile: shares similarities with other compounds containing amino, formyl, and oxo groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
CAS No. |
378773-16-1 |
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Molecular Formula |
C17H12N4O2 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
3-amino-4-formyl-2-phenacylcyclopent-3-ene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C17H12N4O2/c18-9-16(10-19)6-13(8-22)15(21)17(16,11-20)7-14(23)12-4-2-1-3-5-12/h1-5,8H,6-7,21H2 |
InChI Key |
QPXHVKFCLYHZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(C1(C#N)C#N)(CC(=O)C2=CC=CC=C2)C#N)N)C=O |
Origin of Product |
United States |
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